molecular formula C4H10ClN3 B13515412 methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride

methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride

Cat. No.: B13515412
M. Wt: 135.59 g/mol
InChI Key: ZQJCVVHYIRKZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:

    IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride

    Molecular Formula: C₄H₁₀ClN₃

    Molecular Weight: 135.6 g/mol

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.

Reaction Conditions:
  • Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
  • Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.

Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.

Chemical Reactions Analysis

Reactions:

    Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the diazirine ring is possible.

Common Reagents and Conditions:

    Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

    Methylation: Methylamine (CH₃NH₂).

Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.

    Biology: Enables site-specific protein labeling and interaction studies.

    Medicine: Investigated for drug delivery and targeted therapies.

Mechanism of Action

The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.

Properties

Molecular Formula

C4H10ClN3

Molecular Weight

135.59 g/mol

IUPAC Name

N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H

InChI Key

ZQJCVVHYIRKZPM-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.